[5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1-(difluoromethyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
[5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1-(difluoromethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of [5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1-(difluoromethyl)-1H-pyrazol-3-yl]methanone typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions can vary, but common methods include using β-alkoxy derivatives of 1,3-diketones to achieve regioselective introduction of substituents . Industrial production methods may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Substitution reactions, particularly involving halogens, can modify the functional groups attached to the core structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1-(difluoromethyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
5-difluoromethyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents.
7-difluoromethylpyrazolo[1,5-a]pyrimidine: Lacks the cyclopropyl and methyl groups. The uniqueness of [5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1-(difluoromethyl)-1H-pyrazol-3-yl]methanone lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]-[1-(difluoromethyl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O/c1-8-6-13-25(14(27)10-4-5-24(23-10)15(17)18)11(9-2-3-9)7-12(16(19,20)21)26(13)22-8/h4-6,9,11-12,15H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFYFXYQMGMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CC(N(C2=C1)C(=O)C3=NN(C=C3)C(F)F)C4CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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